1'-(ethylsulfonyl)-3-methyl-1,4'-bipiperidine oxalate
Overview
Description
1'-(ethylsulfonyl)-3-methyl-1,4'-bipiperidine oxalate, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). HDACi has been extensively studied for its potential therapeutic effects in various diseases, including cancer, neurological disorders, and inflammatory diseases.
Mechanism of Action
1'-(ethylsulfonyl)-3-methyl-1,4'-bipiperidine oxalate exerts its therapeutic effects by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC enzymes remove acetyl groups from histone proteins, leading to the condensation of chromatin and repression of gene expression. By inhibiting HDAC activity, this compound leads to the accumulation of acetylated histones, resulting in the relaxation of chromatin and activation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to induce various biochemical and physiological effects in cancer cells, including the upregulation of proapoptotic genes, the downregulation of antiapoptotic genes, and the inhibition of angiogenesis. In addition, this compound has been shown to reduce neuroinflammation and improve cognitive function in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
1'-(ethylsulfonyl)-3-methyl-1,4'-bipiperidine oxalate has several advantages for lab experiments, including its high potency, specificity, and selectivity for HDAC enzymes. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Future Directions
There are several future directions for the research and development of 1'-(ethylsulfonyl)-3-methyl-1,4'-bipiperidine oxalate. One direction is the optimization of its pharmacokinetic properties, such as its solubility, bioavailability, and half-life, to improve its therapeutic efficacy and reduce its toxicity. Another direction is the identification of biomarkers that can predict the response of cancer cells to this compound, which can help to personalize cancer treatment. Finally, the combination of this compound with other anticancer agents, such as chemotherapy and immunotherapy, may enhance its therapeutic effects and overcome drug resistance.
Scientific Research Applications
1'-(ethylsulfonyl)-3-methyl-1,4'-bipiperidine oxalate has been extensively studied for its potential therapeutic effects in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, breast, prostate, and colon cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In addition to cancer treatment, this compound has also been studied for its potential therapeutic effects in neurological disorders, such as Alzheimer's disease and Huntington's disease. It has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases.
properties
IUPAC Name |
1-(1-ethylsulfonylpiperidin-4-yl)-3-methylpiperidine;oxalic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2S.C2H2O4/c1-3-18(16,17)15-9-6-13(7-10-15)14-8-4-5-12(2)11-14;3-1(4)2(5)6/h12-13H,3-11H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJJARQWMKWVFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)N2CCCC(C2)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.